![molecular formula C8H6N4 B13970110 1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine CAS No. 95194-08-4](/img/structure/B13970110.png)
1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by their fused ring structures, which consist of a pyrazole ring fused to a pyrrolo[1,2-a]pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine typically involves multi-step reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
化学反応の分析
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity and thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
類似化合物との比較
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine can be compared to other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring structure but differ in the positioning of the nitrogen atoms within the rings.
Pyrrolo[1,2-a]pyrazines: These compounds share a similar core structure but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which can be tailored for various applications through structural modifications.
特性
CAS番号 |
95194-08-4 |
|---|---|
分子式 |
C8H6N4 |
分子量 |
158.16 g/mol |
IUPAC名 |
1,3,4,7-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-6-4-9-7-5-10-11-8(7)12(6)3-1/h1-5H,(H,10,11) |
InChIキー |
IPIOBSVLACUIDT-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C=NC3=C2NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


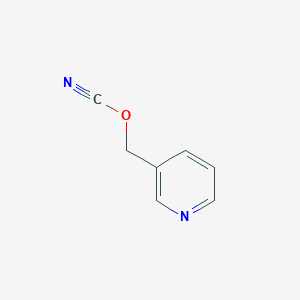
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
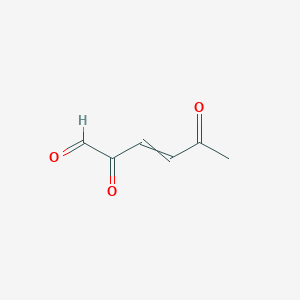
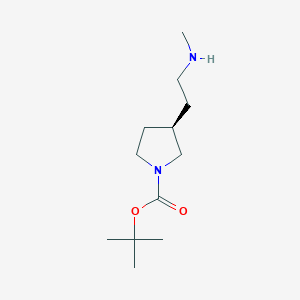
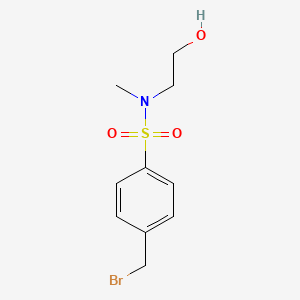
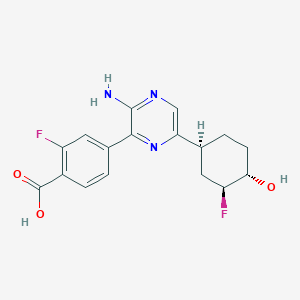
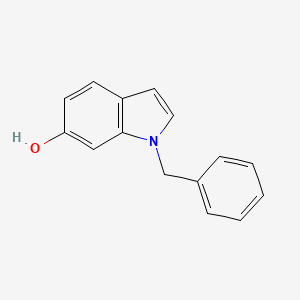

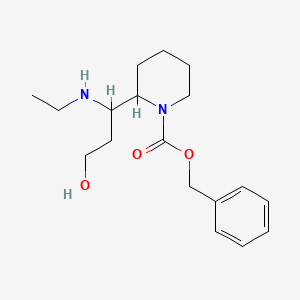

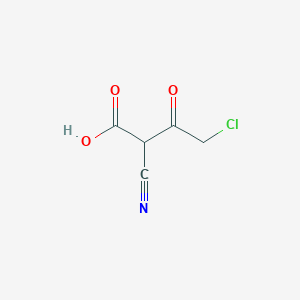
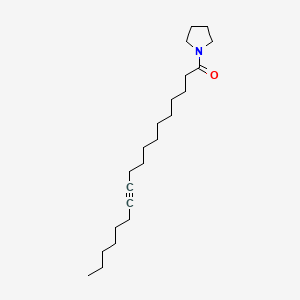
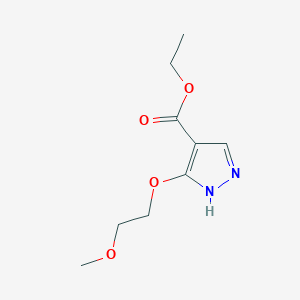
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
